molecular formula C8H7F7O2 B2595916 2-Methoxy-1-propenyl(heptafluoropropyl) ketone CAS No. 1246896-27-4

2-Methoxy-1-propenyl(heptafluoropropyl) ketone

Cat. No.: B2595916
CAS No.: 1246896-27-4
M. Wt: 268.131
InChI Key: AZDYPLIEDNDVMP-ONEGZZNKSA-N
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Description

2-Methoxy-1-propenyl(heptafluoropropyl) ketone is a synthetic organic compound with the chemical formula C10H10F7O2 This compound is characterized by the presence of a methoxy group, a propenyl group, and a heptafluoropropyl group attached to a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-propenyl(heptafluoropropyl) ketone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxyacetone and heptafluoropropyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The methoxyacetone undergoes a nucleophilic substitution reaction with heptafluoropropyl iodide, resulting in the formation of the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-propenyl(heptafluoropropyl) ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy and propenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketones or ethers.

Scientific Research Applications

2-Methoxy-1-propenyl(heptafluoropropyl) ketone has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-propenyl(heptafluoropropyl) ketone involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyacetophenone: Similar in structure but lacks the heptafluoropropyl group.

    1-Methoxy-2-propanone: Contains a methoxy and propenyl group but lacks the heptafluoropropyl group.

    Heptafluoropropyl methyl ketone: Contains the heptafluoropropyl group but lacks the methoxy and propenyl groups.

Uniqueness

2-Methoxy-1-propenyl(heptafluoropropyl) ketone is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

(E)-5,5,6,6,7,7,7-heptafluoro-2-methoxyhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F7O2/c1-4(17-2)3-5(16)6(9,10)7(11,12)8(13,14)15/h3H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYPLIEDNDVMP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(C(C(F)(F)F)(F)F)(F)F)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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